molecular formula C24H22BrN3O4 B11617356 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11617356
M. Wt: 496.4 g/mol
InChI Key: QERHMGKHCWDJSR-LSDHQDQOSA-N
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Description

4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, a hydroxy group, an imidazole ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: The imidazole ring can undergo coupling reactions with various electrophiles, forming new C-N bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring, for example, can bind to metal ions or enzymes, modulating their activity. The bromophenyl and methoxyphenyl groups may also contribute to its binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar compounds to 4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrolone derivatives and imidazole-containing compounds These similar compounds may share some chemical properties and biological activities but differ in their specific functional groups and overall structure

Some similar compounds include:

  • 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 4-[(4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Properties

Molecular Formula

C24H22BrN3O4

Molecular Weight

496.4 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H22BrN3O4/c1-32-19-6-3-2-5-18(19)21-20(22(29)16-7-9-17(25)10-8-16)23(30)24(31)28(21)13-4-12-27-14-11-26-15-27/h2-3,5-11,14-15,21,29H,4,12-13H2,1H3/b22-20+

InChI Key

QERHMGKHCWDJSR-LSDHQDQOSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4

Origin of Product

United States

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